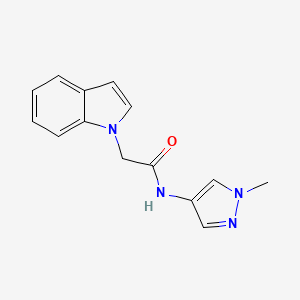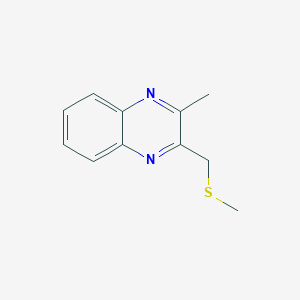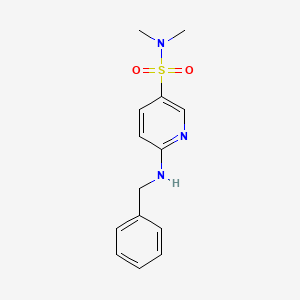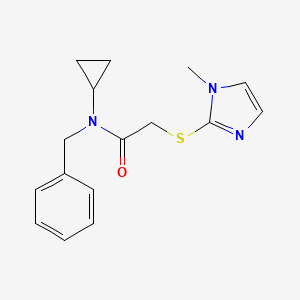
N-(2-fluoro-5-pyrrol-1-ylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluoro-5-pyrrol-1-ylphenyl)acetamide, commonly known as FPA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. FPA is a potent inhibitor of several enzymes and has shown promising results in the treatment of various diseases.
作用机制
FPA exerts its pharmacological effects by inhibiting the activity of several enzymes, including COX-2 and HDACs. By inhibiting COX-2, FPA reduces the production of prostaglandins, which are involved in inflammation and pain. By inhibiting HDACs, FPA promotes the acetylation of histones, which leads to changes in gene expression and can result in the suppression of tumor growth and inflammation.
Biochemical and Physiological Effects:
FPA has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that FPA inhibits the proliferation of cancer cells and induces apoptosis, or programmed cell death. FPA has also been shown to reduce inflammation in animal models of arthritis and colitis. In addition, FPA has been found to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
FPA has several advantages for lab experiments. It is a potent inhibitor of several enzymes and has shown promising results in the treatment of various diseases. However, FPA also has some limitations. It is a synthetic compound, which may limit its availability and increase its cost. In addition, FPA may have off-target effects, which could complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of FPA. One potential direction is the development of FPA derivatives with improved pharmacological properties, such as increased potency and selectivity. Another potential direction is the investigation of FPA in combination with other drugs for the treatment of various diseases. Finally, the elucidation of the molecular mechanisms underlying the pharmacological effects of FPA could provide insights into the pathophysiology of various diseases and facilitate the development of novel therapeutic strategies.
Conclusion:
In conclusion, FPA is a synthetic compound that has shown promising results in the treatment of various diseases. FPA inhibits the activity of several enzymes, including COX-2 and HDACs, and has several biochemical and physiological effects. FPA has several advantages for lab experiments, but also has some limitations. Finally, there are several future directions for the study of FPA, including the development of FPA derivatives with improved pharmacological properties and investigation of FPA in combination with other drugs for the treatment of various diseases.
合成方法
The synthesis of FPA involves a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 2-fluoro-5-nitrophenylacetic acid, which is then reduced to 2-fluoro-5-aminophenylacetic acid. The final step involves the reaction of 2-fluoro-5-aminophenylacetic acid with pyrrole-1-carboxamidine to yield FPA.
科学研究应用
FPA has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. FPA has been found to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that contribute to inflammation and pain. FPA has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and have been implicated in various diseases, including cancer.
属性
IUPAC Name |
N-(2-fluoro-5-pyrrol-1-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c1-9(16)14-12-8-10(4-5-11(12)13)15-6-2-3-7-15/h2-8H,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBNECZEDSUOHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)N2C=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluoro-5-pyrrol-1-ylphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]-N'-pyrimidin-2-ylpropane-1,3-diamine](/img/structure/B7548066.png)

![N-(5-phenylthieno[2,3-d]pyrimidin-4-yl)-N'-pyrimidin-2-ylpropane-1,3-diamine](/img/structure/B7548074.png)
![(2E)-3-{4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B7548076.png)
![4-bromo-2-{(1E)-2-cyano-3-[(2-methoxy-4-nitrophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl 4-methoxybenzoate](/img/structure/B7548087.png)

![1-methyl-6-oxo-N-[3-(pyridin-2-ylcarbamoyl)phenyl]-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7548095.png)

![1-[[(1-Benzyl-3-pyridin-3-ylpyrazol-4-yl)methylamino]methyl]cyclohexan-1-ol](/img/structure/B7548113.png)
![N-(cyclohexylmethyl)-N-cyclopropyl-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7548117.png)



![1-methyl-N-[(1-thiophen-2-ylsulfonylpiperidin-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7548166.png)